Oct-6-ynamide
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Overview
Description
Oct-6-ynamide is a member of the ynamide family, which are compounds characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . These compounds are known for their unique reactivity and versatility in organic synthesis, making them valuable building blocks for constructing complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oct-6-ynamide typically involves the reaction of an amide with an electrophile under specific conditions. One common method is the triflic acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, which results in the formation of a 2,4,6-triaminopyrimidine core . This method is highly regioselective and can be scaled up for industrial production .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using well-established methods.
Chemical Reactions Analysis
Types of Reactions
Oct-6-ynamide undergoes a variety of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Brønsted acids, which mediate reactions such as cycloaddition, cyclization, and oxygen atom transfer . These reactions often occur under mild conditions, making them suitable for a wide range of applications.
Major Products
The major products formed from reactions with this compound include various N-heterocycles, which are valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Scientific Research Applications
Oct-6-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Oct-6-ynamide involves its unique structure, which includes a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group . This structure renders diverse reactivities to the compound, enabling it to participate in various chemical transformations. For example, in the formation of amide bonds from carboxylic acids and amines, the mechanism involves ynamide hydrocarboxylation followed by aminolysis .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Oct-6-ynamide include other ynamides, which share the characteristic carbon-carbon triple bond connected to a nitrogen atom with an electron-withdrawing group . Examples include:
- N-phenyl ynamide
- N-methyl ynamide
- N-benzyl ynamide
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it particularly useful in the synthesis of complex molecules and advanced materials . Its ability to undergo a wide range of chemical reactions under mild conditions further enhances its versatility and applicability in various fields of research and industry .
Properties
CAS No. |
856177-58-7 |
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Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
oct-6-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h4-7H2,1H3,(H2,9,10) |
InChI Key |
AWWPGZNXUSUGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCC(=O)N |
Origin of Product |
United States |
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